

# ODM-204 and the Androgen Receptor Signaling Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ODM-204**, a novel nonsteroidal small molecule, emerged as a promising therapeutic agent for castration-resistant prostate cancer (CRPC) by uniquely targeting two critical nodes of the androgen receptor (AR) signaling axis. This document provides an in-depth technical overview of **ODM-204**, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development. Although **ODM-204**'s clinical development was halted due to unfavorable pharmacokinetic properties, the extensive research conducted provides valuable insights into the dual inhibition of androgen synthesis and direct AR antagonism as a therapeutic strategy.

### **Core Mechanism of Action: Dual Inhibition**

**ODM-204** exerts its anti-tumor effects through a dual mechanism of action:

• CYP17A1 Inhibition: **ODM-204** is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).[3] By inhibiting CYP17A1,



**ODM-204** effectively reduces the production of androgens in the testes and adrenal glands, thereby depriving prostate cancer cells of the ligands required for AR activation.[3]

Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, ODM-204
directly and potently antagonizes the androgen receptor.[1][3] It binds to the AR with high
affinity, preventing the binding of residual androgens and subsequent receptor activation.[3]
This blockade inhibits AR nuclear translocation and the transcription of AR-responsive genes
that are critical for prostate cancer cell growth and survival.[3]

This dual approach of simultaneously suppressing androgen production and blocking receptor activity is designed to achieve a more profound and durable inhibition of the AR signaling pathway, a key driver of CRPC progression.[4][5]

## **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **ODM-204**, demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Binding Affinity of **ODM-204** 

| Parameter                                  | Value | Cell/System                       | Reference(s) |
|--------------------------------------------|-------|-----------------------------------|--------------|
| CYP17A1 Inhibition (IC50)                  | 22 nM | Human Testicular<br>Microsomes    | [4][6]       |
| Androgen Receptor<br>Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosolic<br>Lysates | [4][6]       |

Table 2: In Vitro Efficacy of **ODM-204** in Prostate Cancer Cell Lines

| Cell Line | Assay              | Parameter        | Value  | Reference(s) |
|-----------|--------------------|------------------|--------|--------------|
| LNCaP     | Cell Proliferation | IC <sub>50</sub> | 170 nM | [4]          |
| VCaP      | Cell Proliferation | IC50             | 280 nM | [4]          |

Table 3: Efficacy of **ODM-204** against Mutated Androgen Receptors



| AR Mutant  | Assay                       | Parameter | Value  | Reference(s) |
|------------|-----------------------------|-----------|--------|--------------|
| AR (T877A) | AR Nuclear<br>Translocation | IC50      | 95 nM  | [4]          |
| AR (W741L) | AR Nuclear<br>Translocation | IC50      | 277 nM | [4]          |
| AR (F876L) | AR Nuclear<br>Translocation | IC50      | 6 nM   | [4]          |

Table 4: In Vivo Efficacy of ODM-204

| Model                                            | Treatment                         | Outcome                    | Result                                                                 | Reference(s) |
|--------------------------------------------------|-----------------------------------|----------------------------|------------------------------------------------------------------------|--------------|
| VCaP Xenograft<br>(Murine)                       | 50 mg/kg/day<br>(oral)            | Tumor Growth<br>Inhibition | 66%                                                                    | [4]          |
| Sexually Mature<br>Male<br>Cynomolgus<br>Monkeys | 10-30 mg/kg<br>(single oral dose) | Steroid<br>Production      | Dose-dependent inhibition of adrenal and testicular steroid production | [2]          |

## **Clinical Trial Findings (Phase I - NCT02344017)**

A Phase I dose-escalation study (DUALIDES) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of **ODM-204** in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][7]

Table 5: Summary of Phase I Clinical Trial Results for ODM-204



| Parameter                                | Details                                                                                                                                       | Reference(s) |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Patient Population                       | 23 patients with progressive mCRPC                                                                                                            | [5]          |
| Dose Levels                              | 50, 100, 200, 300, 500 mg<br>twice daily                                                                                                      | [5]          |
| Pharmacokinetics                         | - AUC and Cmax increased with dose up to 300 mg after a single dose Steady-state values on day 8 were unexpectedly decreased at higher doses. | [5]          |
| Prostate-Specific Antigen (PSA) Response | - PSA decreases were seen in 7 (30%) patients 3 (13%) patients had a ≥50% reduction from baseline at 12 weeks.                                | [5]          |
| Safety and Tolerability                  | Generally well-tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea.                                  | [5]          |
| Development Status                       | Further development was halted due to unfavorable pharmacokinetic properties.                                                                 | [1][7]       |

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by **ODM-204** and a general workflow for its preclinical evaluation.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? [mdpi.com]
- 2. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 3. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP17A1 Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. urotoday.com [urotoday.com]
- 7. Steroidogenic Cytochrome P450 17A1 Structure and Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ODM-204 and the Androgen Receptor Signaling Axis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1150134#odm-204-and-androgen-receptor-signaling-axis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com